

chemical structure and molecular weight of DL-AP5 Sodium salt

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Compound of Interest

Compound Name: DL-AP5 Sodium salt

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An In-depth Technical Guide to DL-AP5 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of **DL-AP5 Sodium salt**, a critical tool in neuroscience research.

Core Properties of DL-AP5 Sodium Salt

DL-2-Amino-5-phosphonopentanoic acid sodium salt (**DL-AP5 Sodium salt**) is the sodium salt form of DL-AP5, a racemic mixture of the D- and L-isomers.[1] It is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3][4] The sodium salt form offers high water solubility, making it ideal for a variety of experimental applications.[1][5] The D-isomer is the more biologically active enantiomer, displaying significantly higher potency than the L-isomer.[5][6]

- Molecular Formula: $C_5H_{11}NNaO_5P$ [5][7]
- IUPAC Name: sodium;(4-amino-4-carboxybutyl)-hydroxyphosphinate
- Canonical SMILES: C(CC(C(=O)O)N)CP(=O)(O)[O-].[Na+]

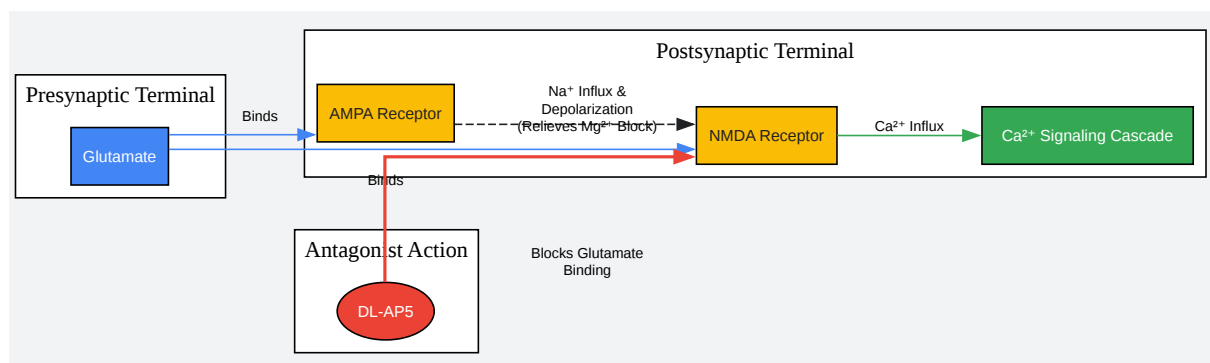
The following table summarizes the key physicochemical properties of **DL-AP5 Sodium salt**.

Property	Value	References
Molecular Weight	219.11 g/mol	[5][7]
CAS Number	1303993-72-7	[3][5][7]
Purity	≥98%	[5][7][8]
Appearance	White solid	[1][9]
Solubility	Soluble to 100 mM in water	[5][8][9]
Storage	Desiccate at room temperature. Stock solutions can be stored at -20°C.	[1][5][8]

Mechanism of Action and Signaling Pathway

DL-AP5 Sodium salt functions as a competitive antagonist at the glutamate-binding site on the NMDA receptor.[1][2][4] In glutamatergic synapses, the release of glutamate from the presynaptic terminal leads to the activation of both AMPA and NMDA receptors on the postsynaptic membrane. The activation of AMPA receptors causes an influx of sodium ions, leading to depolarization of the postsynaptic neuron. This depolarization relieves the voltage-dependent magnesium (Mg^{2+}) block of the NMDA receptor channel.[2] Subsequently, glutamate and a co-agonist (glycine or D-serine) binding to the NMDA receptor allows for the influx of calcium (Ca^{2+}), which acts as a critical second messenger, initiating downstream signaling cascades essential for synaptic plasticity.[2]

DL-AP5 competitively binds to the glutamate recognition site, preventing the activation of the NMDA receptor and the subsequent Ca^{2+} influx, thereby inhibiting NMDA-dependent processes.[1][2]



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NMDA receptor signaling and the inhibitory action of DL-AP5.

Experimental Protocols

DL-AP5 Sodium salt is a foundational tool for isolating and studying NMDA receptor-dependent phenomena in neuroscience.

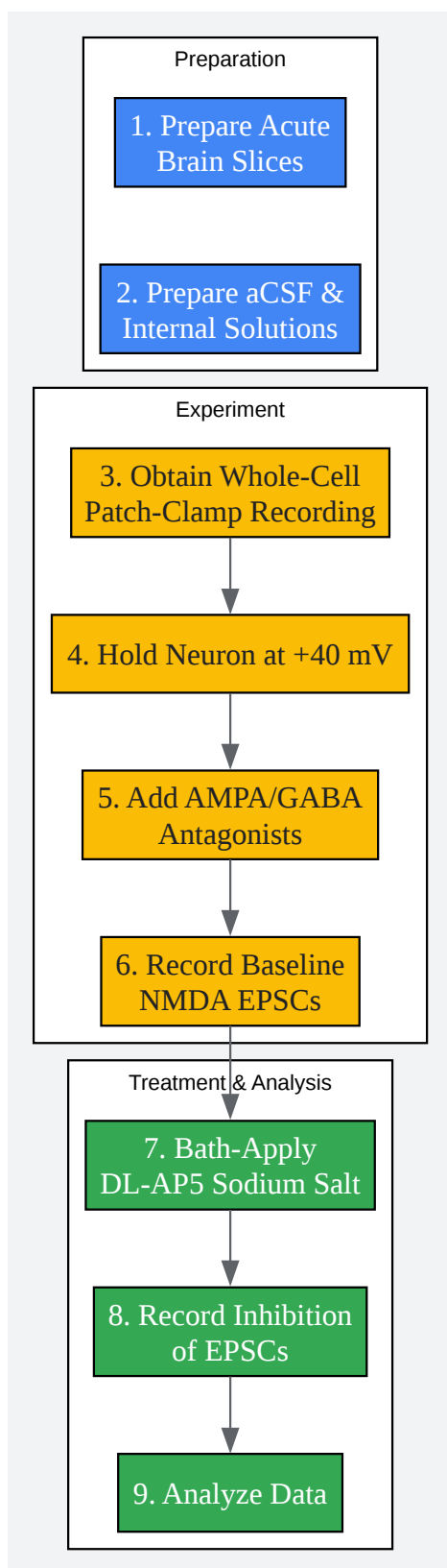
This protocol details the pharmacological isolation of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in acute brain slices.^{[2][4]}

Objective: To measure NMDA receptor currents and confirm their identity via pharmacological blockade with **DL-AP5 Sodium salt**.

Methodology:

- Slice Preparation: Prepare acute brain slices (300-400 μm) from the desired brain region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).^[4]
- Solutions:
 - aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 D-glucose, equilibrated with 95% O₂ / 5% CO₂.^[4]

- Internal Solution (Cs^+ -based, in mM): 130 Cs-MeSO₃, 10 HEPES, 10 Phosphocreatine, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3.[4]
- Recording Setup:
 - Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF.[2]
 - Establish a whole-cell voltage-clamp recording from a target neuron (e.g., CA1 pyramidal neuron).[2][7]
 - To isolate NMDA currents, hold the neuron at a positive potential (e.g., +40 mV) to relieve the Mg^{2+} block.[2][7] All recordings should be made in the presence of GABA-A and AMPA receptor antagonists (e.g., Gabazine and CNQX, respectively).[7]
- Data Acquisition:
 - Evoke EPSCs by stimulating presynaptic afferents (e.g., Schaffer collaterals) with a single square pulse (150 μs) every 10 seconds.[7]
 - After establishing a stable baseline of NMDA receptor-mediated EPSCs, bath-apply **DL-AP5 Sodium salt** (typically 50-100 μM).[7]
 - Record the reduction and eventual blockade of the EPSC to confirm the current is mediated by NMDA receptors. Full receptor antagonism is typically achieved at 50 μM .[7][10]



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Workflow for in vitro electrophysiology using DL-AP5.

This protocol provides a framework for investigating the role of NMDA receptors in learning and memory.[2]

Objective: To assess the effect of NMDA receptor blockade on a behavioral task, such as the Morris water maze.

Methodology:

- Animal Model: Utilize adult male rats or mice.
- Surgical Procedure: Under anesthesia, use a stereotaxic frame to surgically implant cannulas for intracerebroventricular (ICV) or site-specific infusion into a brain region of interest.
- Pharmacological Agent: Prepare sterile, pyrogen-free **DL-AP5 Sodium salt** dissolved in sterile saline or aCSF.
- Infusion: Prior to the behavioral task, infuse DL-AP5 via the implanted cannula using a micro-infusion pump.
- Behavioral Testing: Assess the animal's performance in a learning and memory paradigm (e.g., spatial learning in the Morris water maze). The impairment of learning following DL-AP5 infusion demonstrates the involvement of NMDA receptors in the cognitive task.[2][7]

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